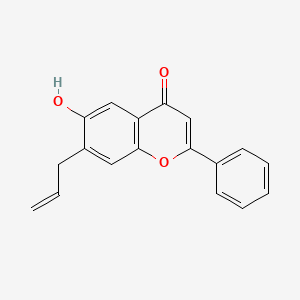

7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-on

Übersicht

Beschreibung

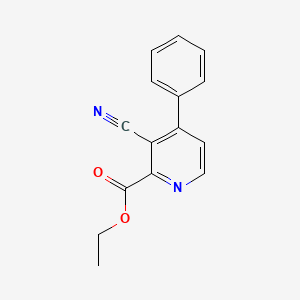

7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is a chemical compound with the CAS Number: 1395786-38-5 . It has a molecular weight of 278.31 . The compound is solid in its physical form .

Synthesis Analysis

The chroman-4-one framework, to which this compound belongs, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C18H14O3/c1-2-6-13-9-18-14 (10-15 (13)19)16 (20)11-17 (21-18)12-7-4-3-5-8-12/h2-5,7-11,19H,1,6H2 .Chemical Reactions Analysis

The compound is part of the chroman-4-one framework, which is used in a large class of medicinal compounds . The synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 278.31 .Wissenschaftliche Forschungsanwendungen

Behandlung der Alzheimer-Krankheit

Die Derivate von 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-on wurden auf ihre multifunktionale Rolle bei der Behandlung der Alzheimer-Krankheit (AD) untersucht. Sie haben eine signifikante Fähigkeit gezeigt, Acetylcholinesterase (AChE) und die Bildung von fortgeschrittenen Glykationsendprodukten (AGEs) zu hemmen, die für die Pathogenese von AD entscheidend sind . Diese Verbindungen weisen auch antioxidative Aktivität auf, die bei der Reduzierung von oxidativem Stress im Zusammenhang mit AD hilfreich ist.

Antioxidative Aktivität

Diese Chromen-4-on-Derivate besitzen antioxidative Eigenschaften, die für die Bekämpfung von oxidativem Stress bei verschiedenen Krankheiten unerlässlich sind. Oxidativer Stress ist ein häufiger zugrunde liegender Faktor bei chronischen Erkrankungen wie Herz-Kreislauf-Erkrankungen, Diabetes und neurodegenerativen Erkrankungen . Die antioxidative Aktivität dieser Verbindungen kann dazu beitragen, Zellen vor Schäden durch freie Radikale zu schützen.

Antitumoraktivität

Chroman-4-on-Derivate wurden auf ihre Antitumoraktivität untersucht. Sie zeigen vielversprechende Ergebnisse bei der Hemmung des Tumorwachstums und der Induktion von Apoptose in Krebszellen. Das Fehlen einer Doppelbindung zwischen C-2 und C-3 in der Chromanonstruktur ist mit signifikanten Variationen in der biologischen Aktivität verbunden, einschließlich Antitumorwirkungen .

Antimikrobielle und Antimykotische Anwendungen

Die antimikrobiellen und antimykotischen Aktivitäten dieser Verbindungen machen sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika und Antimykotika. Ihre Fähigkeit, das Wachstum verschiedener Bakterien und Pilze zu hemmen, kann zur Behandlung von Infektionen genutzt werden .

Entzündungshemmende und analgetische Wirkungen

Derivate von this compound haben entzündungshemmende und analgetische Wirkungen gezeigt. Diese Eigenschaften sind bei der Behandlung von entzündlichen Erkrankungen und zur Schmerzlinderung von Vorteil. Die Modulation entzündlicher Signalwege durch diese Verbindungen kann zur Entwicklung neuer entzündungshemmender Medikamente führen .

Kosmetische Anwendungen

Interessanterweise wurden Chroman-4-on-Derivate in kosmetischen Präparaten zur Pflege und Verbesserung der Haut- und Haarstruktur verwendet. Sie sind wirksam bei der Behandlung von Haut- und Haardefekten wie Entzündungen, Allergien oder der Unterstützung des Wundheilungsprozesses .

Zukünftige Richtungen

The chroman-4-one framework, to which this compound belongs, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This suggests that there is ongoing research in this area, and future directions may include further development of synthetic methods and exploration of the biological and pharmaceutical activities of these compounds.

Wirkmechanismus

Target of Action

Similar compounds have been shown to inhibit acetylcholinesterase (ache) and have anti-inflammatory activity via inhibition of tnf-α and il-1β .

Biochemical Pathways

Given its potential anti-inflammatory activity, it may affect pathways related to inflammation and immune response .

Action Environment

One study suggests that solvent polarity can influence the excited state intramolecular proton transfer (esipt) reaction of a similar compound .

Biochemische Analyse

Biochemical Properties

7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting this enzyme, 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Cellular Effects

7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in inflammation and apoptosis, thereby exerting anti-inflammatory and anticancer effects . In cancer cells, 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one induces cell cycle arrest and promotes apoptosis, leading to reduced cell proliferation . Furthermore, this compound enhances cellular antioxidant defenses by upregulating the expression of antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . Additionally, 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one interacts with nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant genes . By activating Nrf2, this compound enhances the cellular antioxidant response and protects cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one have been studied over various time periods. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one maintains its biological activity and continues to exert its beneficial effects on cellular function . Prolonged exposure to high concentrations may lead to cytotoxic effects in certain cell types .

Dosage Effects in Animal Models

The effects of 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one vary with different dosages in animal models. At low to moderate doses, this compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At high doses, 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one may cause adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites . The primary metabolic pathways include hydroxylation, glucuronidation, and sulfation . These metabolic processes influence the compound’s bioavailability, distribution, and elimination .

Transport and Distribution

Within cells and tissues, 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is transported and distributed through various mechanisms. This compound interacts with transporters and binding proteins, facilitating its uptake and distribution . Additionally, 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one can accumulate in specific tissues, such as the liver and brain, where it exerts its biological effects . The distribution pattern of this compound is influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals and post-translational modifications may influence its localization to specific compartments or organelles . The subcellular distribution of 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is essential for its role in modulating cellular processes and exerting its therapeutic effects .

Eigenschaften

IUPAC Name |

6-hydroxy-2-phenyl-7-prop-2-enylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-2-6-13-9-18-14(10-15(13)19)16(20)11-17(21-18)12-7-4-3-5-8-12/h2-5,7-11,19H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNDGLHNTNGOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC2=C(C=C1O)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

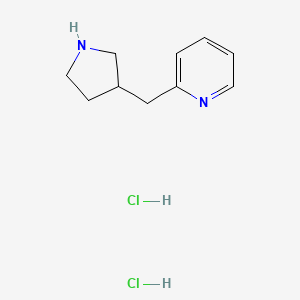

![Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1443602.png)

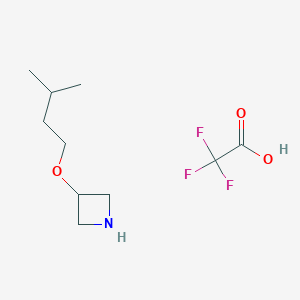

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride](/img/structure/B1443607.png)

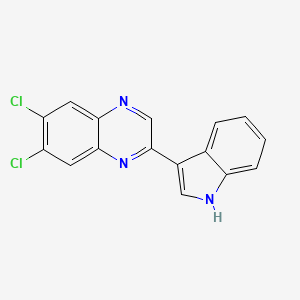

![2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1443612.png)

![8-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1443615.png)